Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical properties and reactivity.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A pyrazole derivative with a similar ester functional group but different ring structure, resulting in different biological activities.
Biological Activity
Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₈ClN O₂
- Molecular Weight : 175.59 g/mol
- Functional Groups : Contains an ester group and a chlorine substituent on the pyrrole ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows for multiple binding interactions, which can modulate molecular pathways involved in disease processes.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrrole derivatives, including this compound. For instance, compounds with similar structures have demonstrated efficacy against viruses such as HSV-1 and other viral pathogens. The introduction of halogenated substituents has been shown to enhance antiviral activity by improving binding affinity to viral proteins .
Antibacterial Activity
Pyrrole derivatives are also recognized for their antibacterial properties. This compound may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Comparative studies indicate that modifications in the pyrrole structure can significantly influence antibacterial potency .
Comparative Analysis with Related Compounds
Case Studies
Several case studies have documented the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Antiviral Screening : A study synthesized various halogenated pyrroles, including ethyl 3-chloro derivatives, and screened them for antiviral activity using cell culture assays against HSV and other viruses. Results indicated that halogen substitution significantly improved efficacy .
- Antibacterial Evaluation : In another study, a series of pyrrole derivatives were tested against MRSA, demonstrating that modifications to the pyrrole ring could enhance antibacterial properties compared to traditional antibiotics like vancomycin .
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
ethyl 3-chloro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
PMNDIVFQJVONBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C)Cl |
Origin of Product |
United States |
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